molecular formula C10H13BrN2 B1411978 N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1565489-54-4

N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine

Cat. No. B1411978
CAS RN: 1565489-54-4
M. Wt: 241.13 g/mol
InChI Key: BVXJXTYQTCTOOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another example is the reaction of 1 (45.4 mmole), guanidine hydrochloride 2 (4 HCl; 68.05 mmol), ethanol (100 mL) and 50% aqueous KOH solution (20 mL), which were mixed together and then heated and stirred at reflux temperature for 1.5 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular formula of (5-bromopyridin-3-yl)methylamine is reported as C7H9BrN2 with an average mass of 201.064 Da and a mono-isotopic mass of 199.994904 Da .

Scientific Research Applications

Synthesis of Complex Molecules

The compound "N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine" and its derivatives have been extensively used in the synthesis of complex molecules. For instance, Hirokawa, Horikawa, and Kato (2000) outlined an efficient synthesis process for a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000). Furthermore, Gao et al. (2010) improved the syntheses of precursors for PET radioligands [(18)F]XTRA and [(18)F]AZAN, which involve a key Stille coupling step, showcasing the compound's role in the development of imaging agents (Gao et al., 2010).

Biological Activities

The compound and its structural analogs have been evaluated for various biological activities. For example, Rao, Prasad, and Rao (2013) synthesized an azetidine derivative of the compound and evaluated its antibacterial and antifungal activities, indicating its potential in antimicrobial applications (Rao, Prasad, & Rao, 2013).

Chemical Properties and Applications

The chemical structure and properties of brominated derivatives of the compound have been studied for various applications. Logothetis, Meyer, Metrangolo, Pilati, and Resnati (2004) explored the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, a derivative, demonstrating its potential in crystal engineering and highlighting its unique halogen bonding properties (Logothetis et al., 2004).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, N-[(5-bromopyridin-3-yl)methyl]ethanamine dihydrochloride is associated with hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-13(10-2-3-10)7-8-4-9(11)6-12-5-8/h4-6,10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJXTYQTCTOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CN=C1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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